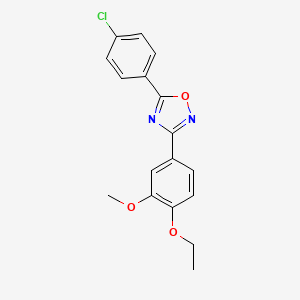
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as "BAY 41-2272" and has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the activation of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO activates sGC by binding to its heme group, which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and subsequent vasodilation of blood vessels. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in various animal models of disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide have been studied extensively. It has been shown to increase cGMP levels in various tissues such as the lungs, heart, and penis, leading to vasodilation and improved blood flow. It has also been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is its specificity for sGC activation. This makes it a useful tool for studying the NO signaling pathway and its role in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the cost of the compound can be prohibitive for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could be the development of more potent and selective sGC activators that have improved pharmacokinetic properties. Another area of research could be the investigation of the role of the NO signaling pathway in other diseases such as cancer and neurodegenerative diseases. Finally, the potential use of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide as a therapeutic agent in humans will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-ethylphenol with 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form the final amide compound. The synthesis method has been optimized to produce high yields of the product, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to activate the enzyme soluble guanylate cyclase (sGC) which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of blood vessels. This makes it a promising drug candidate for the treatment of diseases that involve vasoconstriction.
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMWGZLFIJITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4959350.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)